molecular formula C29H33N3O4 B12483921 Ethyl 3-({[3-(benzyloxy)phenyl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate

Ethyl 3-({[3-(benzyloxy)phenyl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate

Cat. No.: B12483921
M. Wt: 487.6 g/mol
InChI Key: TZQVTYAZUCEUSA-UHFFFAOYSA-N
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Description

Ethyl 3-({[3-(benzyloxy)phenyl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxy group, a piperazine ring, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-({[3-(benzyloxy)phenyl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the benzyloxy intermediate: This step involves the reaction of benzyl alcohol with a suitable reagent to form the benzyloxy group.

    Coupling with the piperazine ring: The benzyloxy intermediate is then reacted with a piperazine derivative under specific conditions to form the desired piperazine ring.

    Esterification: The final step involves the esterification of the intermediate compound with ethyl benzoate to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[3-(benzyloxy)phenyl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-({[3-(benzyloxy)phenyl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-({[3-(benzyloxy)phenyl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-({[3-(benzyloxy)phenyl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate can be compared with other similar compounds, such as:

    Ethyl 3-({[3-(methoxy)phenyl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate: Similar structure but with a methoxy group instead of a benzyloxy group.

    Ethyl 3-({[3-(benzyloxy)phenyl]carbonyl}amino)-4-(4-methylpiperazin-1-yl)benzoate: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H33N3O4

Molecular Weight

487.6 g/mol

IUPAC Name

ethyl 4-(4-ethylpiperazin-1-yl)-3-[(3-phenylmethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C29H33N3O4/c1-3-31-15-17-32(18-16-31)27-14-13-24(29(34)35-4-2)20-26(27)30-28(33)23-11-8-12-25(19-23)36-21-22-9-6-5-7-10-22/h5-14,19-20H,3-4,15-18,21H2,1-2H3,(H,30,33)

InChI Key

TZQVTYAZUCEUSA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OCC)NC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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